2-Azaspiro[3.4]octan-6-one
Description
Contextualization of Spirocyclic Frameworks in Organic Chemistry
Spirocyclic frameworks are a class of organic compounds characterized by two rings connected at a single, shared carbon atom known as the spiro-carbon. This unique structural arrangement imparts a distinct three-dimensional geometry, positioning the two rings in orthogonal planes. In medicinal chemistry and drug discovery, this inherent three-dimensionality is highly valued as it allows for the exploration of new chemical space beyond the predominantly flat structures of many traditional aromatic compounds. The rigid scaffold of spirocycles provides a dense and well-defined orientation for appended functional groups, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability in drug candidates. The synthesis of these complex structures, particularly the creation of the central quaternary spiro-carbon, remains a challenging yet rewarding endeavor for synthetic organic chemists.
Structural Distinctiveness of the 2-Azaspiro[3.4]octan-6-one Skeleton
The this compound molecule is a specific heterocyclic compound that embodies the key features of a spirocyclic framework. Its structure is composed of two distinct rings: a four-membered, nitrogen-containing azetidine (B1206935) ring and a five-membered cyclopentanone (B42830) ring. These two rings are fused at a single spirocyclic carbon atom.
The nomenclature indicates that the nitrogen atom is located at the '2' position within the azetidine ring, and a carbonyl functional group (a ketone) is present at the '6' position on the cyclopentanone ring. This combination of a nitrogen-containing heterocycle and a ketone functional group within a rigid spirocyclic system makes it a versatile building block in synthetic chemistry.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2077964-92-0 | ambeed.comchemsrc.com |
| Molecular Formula | C₇H₁₁NO | chemsrc.comaksci.com |
| Molecular Weight | 125.17 g/mol | ambeed.comchemsrc.comaksci.com |
Research Trajectory and Evolution of Azaspiro[3.4]octanone Investigations
The investigation into azaspiro[3.4]octane scaffolds has evolved significantly, driven by their potential as key structural motifs in pharmacologically active molecules. Initial research efforts focused on developing efficient and scalable synthetic routes to the core 2-azaspiro[3.4]octane skeleton. rsc.orgresearchgate.net These methods often involve annulation strategies that build either the cyclopentane (B165970) or the azetidine ring onto a pre-existing ring, utilizing conventional chemical transformations. rsc.org The availability of these synthetic pathways has been crucial for enabling further research.
More recent investigations have shifted towards leveraging these scaffolds as multifunctional modules in drug discovery. nih.gov A prominent research trajectory for the 2-azaspiro[3.4]octanone core is its use as a key intermediate in the synthesis of selective M4 muscarinic receptor agonists. nih.govgoogle.com M4 receptors are a target for treating the symptoms of psychosis in neurological disorders such as schizophrenia. nih.gov The development of non-selective muscarinic agonists showed clinical promise but was hampered by side effects, leading researchers to pursue selective M4 agonists to isolate the desired therapeutic effect. nih.gov Patents filed for novel 2-azaspiro[3.4]octane derivatives as M4 agonists underscore the active and ongoing interest in this area of research, with this compound being explicitly cited as a precursor in these synthetic efforts. nih.govgoogle.com This focused application highlights the successful transition of the azaspiro[3.4]octanone framework from a synthetic target to a valuable component in the development of potential therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[3.4]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-1-2-7(3-6)4-8-5-7/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMQPUWFSRJDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1=O)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azaspiro 3.4 Octan 6 One and Analogues
Cyclization Reaction Pathways for Spirocyclic Construction
The formation of the characteristic spirocyclic system of 2-azaspiro[3.4]octan-6-one can be achieved through various cyclization reactions. These methods are broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in terms of starting material accessibility and reaction efficiency.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful approach that involves the formation of one of the rings from a pre-existing structure that already contains the other ring and a tethered reactive group. A common strategy involves the cyclization of a substituted cyclopentane (B165970) derivative to form the azetidine (B1206935) ring. For instance, a suitably functionalized cyclopentane carrying an amine and a leaving group at the appropriate positions can undergo intramolecular nucleophilic substitution to yield the desired spirocyclic lactam.
Key to this approach is the stereoselective synthesis of the cyclopentane precursor to control the final stereochemistry of the spiro center. Researchers have utilized various methods, including enzymatic resolutions and asymmetric catalysis, to prepare enantiomerically enriched cyclopentane intermediates.
Intermolecular Cyclization Strategies
Intermolecular strategies involve the reaction of two separate molecules to construct the spirocyclic core. While less common for the direct synthesis of this compound, these methods are valuable for creating analogous structures. One such approach could involve the reaction of a cyclobutanone (B123998) derivative with a reagent that provides the atoms for the cyclopentanone (B42830) ring.
Annulation Approaches to the Azaspiro[3.4]octanone Core
Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of synthetic organic chemistry and has been successfully applied to the synthesis of this compound. rsc.org These strategies can be categorized by which ring of the spirocycle is formed during the annulation step.
Cyclopentane Ring Annulation Methodologies
In this approach, the four-membered azetidine ring serves as the starting point, and the five-membered cyclopentanone ring is constructed upon it. rsc.org A notable example involves the use of a protected 3-aminoazetidine derivative. This intermediate can be subjected to a sequence of reactions, such as alkylation with a suitable three-carbon electrophile followed by an intramolecular cyclization, to form the cyclopentanone ring.
The Robinson annulation, a classic ring-forming reaction, can also be adapted for this purpose. juniperpublishers.com This method typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. juniperpublishers.com By carefully selecting the azetidine-based Michael donor and a suitable α,β-unsaturated ketone as the acceptor, the cyclopentanone ring can be efficiently fused to the azetidine core.
Four-Membered Ring Annulation Methodologies
Conversely, the cyclopentanone ring can be the starting template for the annulation of the four-membered azetidine ring. rsc.org This is a more common and often more facile approach. rsc.org One strategy begins with a 1-amino-1-cyanocyclopentane derivative. This starting material can be elaborated through a series of steps, including reduction of the nitrile to an amine and subsequent intramolecular cyclization with a tethered electrophilic group, to form the azetidinone ring.
Another powerful method involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger synthesis) derived from a cyclopentanone precursor. mdpi.com This reaction directly constructs the β-lactam (azetidinone) ring onto the cyclopentane core, providing a convergent and efficient route to the 2-azaspiro[3.4]octanone skeleton.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(tert-butoxycarbonylamino)cyclopentanecarbonitrile | 1. LiAlH4, THF; 2. MsCl, Et3N; 3. NaH, THF | N-Boc-2-azaspiro[3.4]octan-6-one | Not Reported | rsc.org |
| Cyclopentanone | 1. NH2OH·HCl, Pyridine; 2. TsCl, Pyridine; 3. Beckmann rearrangement | This compound | Not Reported | rsc.org |
Exploitation of Cycloaddition Reactions in Azaspiro[3.4]octane Synthesis
Cycloaddition reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems with high stereocontrol. libretexts.org Their application in the synthesis of 2-azaspiro[3.4]octane and its analogues has proven to be highly effective.
One of the most prominent examples is the [3+2] dipolar cycloaddition. researchgate.net This reaction involves the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring. In the context of azaspiro[3.4]octane synthesis, an azomethine ylide can serve as the three-atom component, reacting with a suitable alkene dipolarophile to construct the pyrrolidine (B122466) ring of a 2,6-diazaspiro[3.4]octane analogue. researchgate.net
Furthermore, as mentioned in the annulation section, the [2+2] cycloaddition between a ketene and an imine is a direct and efficient method for constructing the four-membered azetidinone ring. mdpi.com This reaction is particularly useful as it can be performed with a wide range of substituted ketenes and imines, allowing for the synthesis of a diverse library of 2-azaspiro[3.4]octanone analogues. The stereochemical outcome of the Staudinger synthesis can often be controlled by the reaction conditions and the nature of the substituents on the reactants. mdpi.com
| Reaction Type | Reactant 1 | Reactant 2 | Product | Reference |
| [3+2] Cycloaddition | Azomethine ylide | Electron-deficient alkene | Substituted N-benzylpyrrolidine | researchgate.net |
| [2+2] Cycloaddition (Staudinger Synthesis) | Ketene | Imine | 2-Azetidinone (β-lactam) | mdpi.com |
[3+2] Cycloaddition for Azaspiro[3.4]octane Formation
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocyclic rings, such as the pyrrolidine core of the azaspiro[3.4]octane system. rsc.orgwikipedia.org This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. rsc.org
Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the thermal or photochemical ring-opening of aziridines. msu.edu For the synthesis of azaspiro[3.4]octane derivatives, a common approach is the reaction of an azomethine ylide with an exocyclic alkene on a cyclopentane ring. chapman.edu
Research has demonstrated the successful synthesis of substituted N-benzylpyrrolidine products in yields ranging from 77–83% through the [3+2] dipolar cycloaddition of an unstabilised azomethine ylide precursor with electron-deficient alkenes. researchgate.net This method allows for the simultaneous formation of multiple stereocenters, making it a highly valuable strategy in asymmetric synthesis. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are often high, providing a direct route to complex spirocyclic structures. nih.gov
| Azomethine Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Isatin and Sarcosine | 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone | Spiro-pyrrolidine derivatives | High | chapman.edu |
| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Ethyl acrylate | Substituted N-benzylpyrrolidine | 77-83 | researchgate.net |
| Isatin and 1,3-thiazolidine-4-carboxylic acid | 5-Arylidene thiazolidine-2,4-dione | Spiro thiazolidine (B150603) derivatives | High | nih.gov |
[2+2] Cycloaddition in Spiro-β-Lactam Synthesis
The [2+2] cycloaddition reaction, particularly the Staudinger ketene-imine cycloaddition, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgorganic-chemistry.org This methodology can be adapted to construct spiro-β-lactams, which are analogues of this compound where the carbonyl group is part of a four-membered ring. The reaction involves the combination of a ketene with an imine to form the characteristic four-membered β-lactam ring. wikipedia.orgmdpi.com
In the context of spirocyclic systems, either the ketene or the imine component must contain a pre-existing ring that will form the spiro-fused portion of the final product. For instance, a cyclic imine can react with a ketene to yield a spiro-β-lactam. The stereochemical outcome of the Staudinger cycloaddition can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org
Catalytic and enantioselective versions of the Staudinger cycloaddition have been developed, often employing chiral nucleophiles such as planar-chiral derivatives of 4-(pyrrolidino)pyridine, to achieve high levels of stereocontrol. nih.gov This allows for the synthesis of optically active spiro-β-lactams, which are valuable building blocks in medicinal chemistry.
Ketene-Mediated Cyclization Pathways (e.g., [2+n] and Vinylogous [4+n] Periselective Cyclizations)
Beyond the classical [2+2] cycloaddition, ketenes are versatile intermediates that can participate in a variety of cyclization pathways to form heterocyclic systems. Ketene-mediated cyclizations can be employed to construct the this compound scaffold and its analogues.
One such pathway involves the intramolecular reaction of a ketene with a tethered functional group. For example, a molecule containing both a ketene precursor (such as an α-diazoketone, which can undergo a Wolff rearrangement to form a ketene) and a nucleophilic nitrogen atom can undergo an intramolecular cyclization to form a lactam. nih.gov If the nitrogen is part of a pre-existing ring, this can lead to the formation of a spirocyclic system.
Furthermore, ketenes can participate in higher-order cycloadditions. While less common than [2+2] cycloadditions, [4+2] cycloadditions (Diels-Alder reactions) involving ketenes as dienophiles can occur. Vinylogous ketenes can also be employed in [4+n] periselective cyclizations to generate larger ring systems. The application of these more advanced ketene-mediated cyclizations to the synthesis of this compound offers opportunities for novel synthetic strategies.
Enantioselective and Diastereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Both enantioselective and diastereoselective approaches have been developed to access stereochemically pure azaspiro[3.4]octanone scaffolds.
Enantioselective synthesis can be achieved through various strategies:
Chiral Catalysts: The use of chiral catalysts in cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, can induce high levels of enantioselectivity. researchgate.netnih.gov Metal complexes with chiral ligands are commonly employed for this purpose. msu.edu
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.
Chiral Starting Materials: Utilizing starting materials from the chiral pool, such as enantiomerically pure amino acids like proline, can provide a stereodefined foundation for the synthesis of the target molecule. mdpi.com
Diastereoselective synthesis often focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of this compound, this is particularly relevant when substituents are present on the rings. The diastereoselectivity of cycloaddition reactions is often influenced by steric and electronic factors, and reaction conditions can be optimized to favor the formation of a specific diastereomer. researchgate.net For example, in the synthesis of spirocyclic pyrrolidines via [3+2] cycloaddition, high diastereoselectivity is often observed. rsc.org
A notable example is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to spirocyclic proline analogues. nih.gov This was achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov
Strategic Application of Protecting Groups in Azaspiro[3.4]octanone Synthesis
In the multi-step synthesis of complex molecules like this compound and its analogues, the strategic use of protecting groups is often essential. jocpr.com Protecting groups are used to temporarily mask a reactive functional group, such as the secondary amine in the azaspiro[3.4]octane core, to prevent it from interfering with reactions occurring at other sites in the molecule. ucoz.com
Commonly used nitrogen protecting groups in this context include:
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. ucoz.com
Carboxybenzyl (Cbz or Z): The Cbz group is another common nitrogen protecting group that is stable to a range of conditions and can be removed by hydrogenolysis. ucoz.com
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, base | Trifluoroacetic acid (TFA), HCl | ucoz.com |
| Carboxybenzyl | Cbz | Benzyl chloroformate, base | H2, Pd/C (Hydrogenolysis) | ucoz.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Piperidine | ucoz.com |
Development of Scalable Synthetic Routes for Azaspiro[3.4]octanone Scaffolds
The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. For azaspiro[3.4]octanone scaffolds to be readily available for applications in drug discovery and development, scalable synthetic routes are essential. A scalable synthesis is characterized by being safe, cost-effective, and robust.
Key considerations in the development of scalable routes for azaspiro[3.4]octanone scaffolds include:
Cost of Starting Materials: Utilizing readily available and inexpensive starting materials. rsc.org
Avoidance of Hazardous Reagents: Replacing toxic or explosive reagents with safer alternatives.
Minimization of Chromatography: Developing routes that yield products of high purity, minimizing the need for purification by column chromatography, which is often not practical on a large scale. rsc.org
Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates to improve efficiency.
Several facile and scalable routes for the synthesis of 2-azaspiro[3.4]octane have been reported. rsc.org These routes often involve conventional chemical transformations and employ readily available starting materials. researchgate.netrsc.org For example, step-economic syntheses of novel thia-azaspiro[3.4]octanes have been developed, highlighting the potential for creating diverse and multifunctional modules for drug discovery on a larger scale. nih.gov
Chemical Transformations and Reactivity Studies of 2 Azaspiro 3.4 Octan 6 One Derivatives
Functional Group Interconversions on the Azaspiro[3.4]octanone Framework
The 2-azaspiro[3.4]octanone core allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. A key strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at different positions of the molecule. For instance, the synthesis of 2-[(tert-butoxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid involves the protection of the nitrogen atom with a Boc group, followed by oxidation or hydrolysis of a precursor functional group at the 6-position to yield the carboxylic acid. vulcanchem.com This bifunctional compound, with its protected amine and a carboxylic acid, serves as a valuable intermediate for further chemical modifications, such as peptide couplings. vulcanchem.com
The synthesis of the parent 2-azaspiro[3.4]octane has been achieved through multiple routes, including the annulation of the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring, using readily available starting materials and conventional chemical transformations. rsc.org These synthetic strategies provide access to the core scaffold, which can then be subjected to various functional group interconversions.
Ring-Opening and Re-arrangement Phenomena in Azaspirocyclic Systems
While specific studies on the ring-opening and rearrangement of 2-azaspiro[3.4]octan-6-one are not extensively detailed in the provided search results, the general reactivity of spiro-β-lactams and related azaspirocyclic systems suggests that these compounds can undergo such transformations under specific conditions. The inherent strain in the four-membered azetidine ring can make it susceptible to nucleophilic attack or acid-catalyzed ring-opening. For example, the Staudinger synthesis, a [2+2] cycloaddition, is a common method for forming β-lactam rings and highlights the dynamic nature of these four-membered heterocycles. researchgate.net The stability of the azaspiro[3.4]octanone system is influenced by factors such as the nature of substituents on the rings and the reaction conditions employed.
Derivatization at the Nitrogen Atom within the Azaspiro[3.4]octane System
The secondary amine in the 2-azaspiro[3.4]octane core is a primary site for derivatization, allowing for the introduction of a wide range of substituents. This is a crucial aspect in medicinal chemistry for modulating the pharmacological properties of the molecule.
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated through standard synthetic methods. For example, this compound trifluoroacetate (B77799) salt can be reacted with various electrophiles in the presence of a base like diisopropylethylamine (DIPEA). google.comgoogle.com This allows for the introduction of diverse groups, such as a 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]-pyrimidine moiety, to the nitrogen atom. google.comgoogle.com
N-Acylation: The nitrogen atom can also undergo acylation. For instance, treatment of this compound trifluoroacetate with methyl carbonochloridate (B8618190) in the presence of triethylamine (B128534) leads to the formation of the corresponding N-acylated product. google.com
Boc Protection: As mentioned earlier, the nitrogen is often protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. vulcanchem.com This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom. vulcanchem.com
Below is a table summarizing some reported derivatizations at the nitrogen atom:
| Starting Material | Reagent(s) | Product |
| This compound trifluoroacetate | 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]-pyrimidine, DIPEA, 2-propanol | 2-(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)-2-azaspiro[3.4]octan-6-one |
| This compound trifluoroacetate | Methyl carbonochloridate, Triethylamine, DCM | Methyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate |
| 2-Azaspiro[3.4]octane | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate |
Chemical Modulations of the Ketone Moiety at Position 6
The ketone group at the 6-position of the cyclopentane ring is another key site for chemical transformations, enabling the introduction of various functionalities and the creation of new stereocenters.
Reduction: The ketone can be reduced to the corresponding alcohol. While specific examples for this compound are not detailed, standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to perform this transformation. The stereochemical outcome of such a reduction can be influenced by the steric hindrance imposed by the spirocyclic system.
Reductive Amination: The ketone can undergo reductive amination to introduce an amino group. For instance, treatment with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the corresponding amine derivative. A patent describes the conversion of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate to tert-butyl (R)-6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.4]octane-2-carboxylate, indicating a reductive amination process followed by protection of the resulting amine. google.com
Conversion to other functional groups: The ketone can be a precursor for other functionalities. For example, it can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine (B178648) derivatives. These functional groups can then be further modified.
The following table outlines potential transformations of the ketone moiety:
| Reaction Type | Reagent(s) | Potential Product |
| Reduction | NaBH₄ or LiAlH₄ | 2-Azaspiro[3.4]octan-6-ol |
| Reductive Amination | Amine, NaBH(OAc)₃ | 6-Amino-2-azaspiro[3.4]octane derivative |
| Oximation | NH₂OH·HCl | This compound oxime |
Transformations Involving Substituents on the Cyclopentane Ring
Modifications on the cyclopentane ring, other than at the ketone position, allow for the introduction of further diversity into the 2-azaspiro[3.4]octanone scaffold. The synthesis of derivatives with substituents on the cyclopentane ring often involves starting from appropriately substituted cyclopentane precursors before the formation of the spirocyclic system.
Structural Elucidation and Conformational Analysis of 2 Azaspiro 3.4 Octan 6 One
Crystallographic Investigations of Azaspiro[3.4]octanone Analogues
Direct crystallographic data for 2-Azaspiro[3.4]octan-6-one is not publicly available. However, X-ray crystallography studies on analogous azaspiro systems provide significant insights into the likely solid-state conformation of this molecule.
For instance, the crystal structure of a derivative of 7-amino-5-azaspiro[2.4]heptan-5-yl, a closely related spiro system, was instrumental in determining the absolute configurations of its chiral centers. nih.gov Similarly, the relative stereochemistry of a 5-oxa-2-azaspiro[3.4]octane derivative was unambiguously assigned using X-ray crystallography. nih.gov In a study of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, X-ray crystallography confirmed the absolute configuration of single crystals.
In a broader context, crystallographic analysis of various spirocyclic compounds has revealed key structural features. For example, in 6-oxa-2-azaspiro[3.5]nonane derivatives, the azetidine (B1206935) ring shows minimal deviation from planarity, and the two rings adopt a nearly perpendicular arrangement, with a dihedral angle approaching 89.7 degrees. smolecule.com This orthogonal relationship is a defining characteristic of spirocyclic systems. thieme-connect.com The analysis of a covalent complex of a 6-oxa-2-azaspiro[3.4]octane derivative with SARS-CoV-2 3CL protease also highlights the defined three-dimensional structure of this scaffold. acs.org
These studies collectively suggest that the cyclopentanone (B42830) ring in this compound would likely adopt an envelope or twist conformation to minimize steric strain, while the azetidine ring would remain relatively planar. The spiro junction enforces a rigid, three-dimensional structure.
Table 1: Crystallographic Data for Selected Azaspiro[3.4]octane Analogues
| Compound | Method | Key Findings | Reference |
| tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate HCl salt | X-ray Crystallography | Determined relative stereochemistry. | nih.gov |
| 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] derivative | X-ray Crystallography | Determined absolute configuration. | nih.gov |
| 6-oxa-2-azaspiro[3.5]nonane derivative | X-ray Crystallography | Azetidine ring is nearly planar; dihedral angle between rings is ~89.7°. | smolecule.com |
| 6-oxa-2-azaspiro[3.4]octane complex with 3CL protease | X-ray Crystallography | Confirmed the binding mode and 3D structure within a protein active site. | acs.org |
Conformational Dynamics of the Spiro[3.4]octane Skeleton
The spiro[3.4]octane skeleton, which forms the core of this compound, possesses a unique set of conformational properties due to the fusion of a four-membered and a five-membered ring. The stability of such systems is influenced by their rigid bicyclic structure, which limits conformational flexibility.
The inherent rigidity of the spirocyclic framework is a key feature, often leading to a reduced conformational entropy penalty upon binding to a protein target. core.ac.uk This rigidity provides a stiff framework for the attachment of functional groups in specific spatial orientations. thieme-connect.com
Computational studies on spiro[3.4]octane have provided insights into its stability. The cyclopentane (B165970) ring in such a system is expected to exhibit pseudorotation, interconverting between various envelope and twist conformations. The azetidine ring, being a four-membered ring, is relatively strained and tends to be more planar, although puckering can occur. The presence of the nitrogen atom and the carbonyl group in this compound would further influence the conformational preferences of the rings through electronic and steric effects.
Stereochemical Characterization and Absolute Configuration Determination
The spiro carbon atom in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. The determination of the absolute configuration of such chiral molecules is crucial for understanding their biological activity. wikipedia.org
X-ray crystallography is a primary method for determining the absolute configuration of chiral compounds in their pure enantiomeric form. nih.govwikipedia.org For azaspiro compounds, this technique has been successfully applied to determine the spatial arrangement of atoms. nih.gov For example, the absolute configuration of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives was determined using X-ray analysis. nih.gov
In cases where suitable crystals for X-ray analysis cannot be obtained, stereochemical assignments can sometimes be made through detailed NMR experiments, though this can be challenging. nih.gov Chiroptical methods such as optical rotatory dispersion and vibrational circular dichroism can also be employed. wikipedia.org The synthesis of enantiomerically pure azaspiro compounds often relies on the use of chiral starting materials or asymmetric catalysis.
Table 2: Methods for Stereochemical Characterization
| Method | Application to Azaspiro Compounds | Reference |
| X-ray Crystallography | Determination of absolute and relative stereochemistry. | nih.govnih.gov |
| NMR Spectroscopy | Can be used for assigning relative stereochemistry, but may not be definitive. | nih.gov |
| Chiroptical Methods | Optical rotatory dispersion and vibrational circular dichroism can help determine absolute configuration. | wikipedia.org |
Influence of Spirocyclic Rigidity on Molecular Conformation
The spiro center in 6-Azaspiro[3.4]octane, a related compound, connects a cyclopentane and an azetidine ring, creating a rigid bicyclic system. This structural feature limits the number of accessible low-energy conformations, which can be advantageous in the design of bioactive molecules.
The presence of the ketone group at the 6-position of the cyclopentane ring in this compound would introduce further conformational constraints. The planarity of the sp2-hybridized carbonyl carbon and its adjacent atoms would influence the puckering of the five-membered ring. The interplay between the inherent strain of the azetidine ring and the conformational preferences of the cyclopentanone ring, all held together by the spiro atom, results in a well-defined three-dimensional structure that is characteristic of this class of compounds.
Advanced Spectroscopic and Analytical Characterization of Azaspiro 3.4 Octanones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Azaspiro[3.4]octan-6-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the azetidine (B1206935) and cyclopentanone (B42830) rings. The chemical shifts (δ) are influenced by adjacent functional groups, such as the ketone and the amine.
The protons on the azetidine ring (positions 1 and 3) typically appear as signals shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the cyclopentanone ring exhibit chemical shifts characteristic of their proximity to the carbonyl group. Protons at position 5, being alpha to the ketone, are expected to be the most deshielded within the five-membered ring. The integration of these signals confirms the presence of the correct number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons. For instance, the analysis of N-protected derivatives is frequently reported in the literature, providing a basis for the expected spectral features of the parent compound. semanticscholar.org
Table 1: Predicted ¹H-NMR Data for this compound Core Structure
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1, H3 (CH₂) | ~3.5 - 3.9 | Triplet |
| H5, H7 (CH₂) | ~2.2 - 2.6 | Multiplet |
| H8 (CH₂) | ~1.9 - 2.2 | Multiplet |
Note: Predicted values are based on general principles and data from related structures. Actual spectra may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.
The most downfield signal in the ¹³C-NMR spectrum corresponds to the carbonyl carbon (C6) of the ketone, typically appearing above 200 ppm. The spirocyclic carbon (C4), a quaternary carbon atom linking the two rings, shows a characteristic chemical shift. The carbons of the azetidine ring (C1 and C3) are deshielded by the nitrogen atom, while the remaining cyclopentanone carbons (C5, C7, and C8) resonate at positions typical for aliphatic rings. semanticscholar.org
Table 2: Predicted ¹³C-NMR Data for this compound Core Structure
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C6 (C=O) | > 200 |
| C4 (Spiro) | ~60 - 70 |
| C1, C3 | ~45 - 55 |
| C5, C7 | ~35 - 45 |
Note: Predicted values are based on general principles and data from related structures. Actual spectra may vary.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and confirm the spirocyclic structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton-proton networks within the azetidine and cyclopentanone rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly critical for identifying the spirocyclic center by showing correlations from protons on both rings (e.g., H1, H3, H5, H7) to the quaternary spiro carbon (C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which helps to determine the three-dimensional conformation of the molecule.
The collective data from these 2D NMR experiments provide definitive proof of the constitution and configuration of azaspiro compounds. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol .
In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 126.1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₇H₁₂NO⁺ is used as a reference. An experimentally measured mass that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is routinely used in the synthesis and characterization of azaspiro derivatives. google.com
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities. google.com
A common approach is reversed-phase HPLC, where the compound is passed through a column with a nonpolar stationary phase. The mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, usually by UV-Vis spectroscopy or by a mass spectrometer (LC-MS). google.comgoogle.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC methods are crucial for quality control in both laboratory-scale synthesis and industrial production.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of constituent elements in a compound. This technique is fundamental for validating the empirical formula of a newly synthesized or purified substance. For the chemical compound “this compound”, which has a molecular formula of C₇H₁₁NO, the theoretical elemental composition can be precisely calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).
The validation of the compound's purity and empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental elemental analysis, typically performed using a CHN analyzer. While specific experimental data for this compound is not detailed in readily available literature, the general procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.
A close correlation between the experimentally determined and theoretically calculated values, typically within a margin of ±0.4%, is considered a strong confirmation of the compound's empirical formula and a high degree of purity.
Below is a data table outlining the theoretical elemental composition of this compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 67.17 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.86 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 11.19 |
| Oxygen | O | 16.00 | 1 | 16.00 | 12.78 |
| Total | 125.168 | 100.00 |
Note: Experimental elemental analysis data for this compound were not found in the surveyed literature. The table above reflects the calculated theoretical values.
Applications of 2 Azaspiro 3.4 Octan 6 One in Advanced Organic Chemistry and Scaffold Design
Utility of 2-Azaspiro[3.4]octan-6-one as a Versatile Synthetic Intermediate
The value of this compound as a synthetic intermediate stems from its two distinct and reactive functional groups: a secondary amine within the azetidine (B1206935) ring and a ketone in the cyclopentane (B165970) ring. This bifunctionality allows for selective and orthogonal chemical modifications, making it a powerful building block for constructing more complex molecular architectures. Facile and efficient synthetic routes to the parent 2-azaspiro[3.4]octane scaffold have been developed, ensuring its accessibility for broader chemical exploration. researchgate.netrsc.org
The secondary amine at the 2-position serves as a versatile handle for a variety of transformations, including N-alkylation, N-acylation, and sulfonylation, enabling the introduction of diverse substituents. The ketone at the 6-position is also amenable to a wide range of standard chemical reactions. It can be reduced to the corresponding alcohol, undergo olefination reactions to form alkenes, or serve as an electrophile in condensation and reductive amination reactions. This dual reactivity allows chemists to elaborate the scaffold in multiple directions, leading to a wide array of derivatives. For instance, spiro-lactam derivatives, which are important motifs in medicinal chemistry, can be synthesized from related azaspiro[3.4]octane frameworks, highlighting the scaffold's utility in generating other valuable heterocyclic systems. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Position | Reaction Type | Potential Reagents | Resulting Moiety |
|---|---|---|---|---|
| Secondary Amine | 2 | N-Alkylation | Alkyl halides, Reductive Amination | Tertiary Amine |
| Secondary Amine | 2 | N-Acylation | Acyl chlorides, Carboxylic acids | Amide |
| Secondary Amine | 2 | N-Arylation | Buchwald-Hartwig or Ullmann coupling | N-Aryl Amine |
| Secondary Amine | 2 | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Ketone | 6 | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ketone | 6 | Wittig Reaction | Phosphonium ylides | Exocyclic Alkene |
| Ketone | 6 | Reductive Amination | Amines, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Ketone | 6 | Grignard Reaction | Organomagnesium halides | Tertiary Alcohol |
Rational Design of Azaspiro[3.4]octanone-Based Scaffolds for Chemical Library Diversification
In modern drug discovery, there is a significant drive to "escape from flatland" by developing three-dimensional molecules that can interact more specifically with biological targets. Spirocyclic N-heterocycles are considered "privileged structures" because they provide a rigid, conformationally restricted, and novel 3D-scaffold. researchgate.net This inherent three-dimensionality can lead to improved physicochemical properties, enhanced metabolic stability, and more selective target engagement compared to their non-strained or aromatic counterparts. researchgate.net The 2,6-diazaspiro[3.4]octane scaffold, a close analogue, has been identified as a privileged structure, accelerating the discovery of new lead compounds. nih.gov
The 2-Azaspiro[3.4]octanone framework is an ideal scaffold for the rational design of chemical libraries. Its defined three-dimensional shape orients substituents into precise vectors in space. researchgate.net By systematically modifying the two functional handles, vast libraries of diverse compounds can be generated from a single core structure. This diversification is crucial for high-throughput screening campaigns aimed at identifying new bioactive molecules. Commercial availability of various analogues of the core 2-azaspiro[3.4]octane scaffold further demonstrates its utility as a foundational building block for creating these libraries. molport.com
Development of Azaspiro[3.4]octanone Derivatives as Structural Surrogates
The concept of a structural surrogate, or bioisostere, involves replacing a part of a molecule with a different functional group or scaffold that retains or improves biological activity while enhancing other properties like selectivity, solubility, or metabolic stability. The development of novel, strained spiro heterocycles as bioisosteres for common motifs like aromatic or non-strained aliphatic rings is a highly sought-after strategy in drug design. researchgate.net
The azaspiro[3.4]octane core has been successfully employed as a structural surrogate. For example, related derivatives such as 2-oxa-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane have been synthesized as effective surrogates for morpholine (B109124) and piperazine, respectively—two of the most common rings found in pharmaceuticals. researchgate.net These spirocyclic analogues offer a more rigid and three-dimensional presentation of key pharmacophoric features. Furthermore, the discovery of a potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor containing a 7-oxa-5-azaspiro[3.4]octan-6-one moiety originated from a bioisosteric transformation strategy, underscoring the scaffold's value in lead optimization. acs.org By replacing conformationally flexible or planar moieties, the 2-azaspiro[3.4]octanone scaffold can impart conformational rigidity and improved pharmacological profiles.
Exploration of Azaspiro[3.4]octanone in Coordination Chemistry and Ligand Development
While specific examples of this compound in coordination complexes are not yet widely reported, its structural features suggest significant potential for exploration in ligand development. A ligand is a molecule that binds to a central metal ion to form a coordination complex. researchgate.net The this compound molecule possesses two potential donor atoms: the nitrogen atom of the azetidine ring and the carbonyl oxygen atom of the cyclopentanone (B42830).
These two sites could allow the molecule to act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The rigid spirocyclic framework is a particularly attractive feature in ligand design. It would enforce a specific, predictable geometry on the resulting metal complex, which can be critical for applications in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. The development of such rigid ligands is a key objective in the synthesis of catalysts for fine chemical production and in the design of metal-based therapeutics.
Integration of Azaspiro[3.4]octanone Architectures in Materials Science
The application of complex heterocyclic structures is expanding beyond medicine into the realm of materials science. acs.org The properties that make this compound attractive for drug design—namely its rigidity and defined three-dimensional structure—are also highly desirable for the creation of advanced polymers and materials. While this specific application is still emerging, related spirocyclic compounds are being explored for their potential to create novel materials with enhanced properties. smolecule.com
The bifunctional nature of the 2-Azaspiro[3.4]octanone scaffold provides two points for polymerization. For example, the amine and ketone functionalities could be used to synthesize novel polyamides, polyimines, or other polymers. Incorporating the rigid spirocyclic unit into a polymer backbone could significantly enhance the material's thermal stability, glass transition temperature, and mechanical modulus compared to polymers made from more flexible, linear monomers. This makes the scaffold a promising candidate for developing high-performance materials for a variety of specialized applications.
Computational Chemistry and Theoretical Studies of 2 Azaspiro 3.4 Octan 6 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are routinely used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. scienceopen.com For 2-Azaspiro[3.4]octan-6-one, these calculations can elucidate its stability, electronic properties, and chemical reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-poor regions. In this compound, the carbonyl oxygen and the nitrogen atom are expected to be electron-rich sites, making them susceptible to electrophilic attack, whereas the N-H proton is an electron-poor site. This information is vital for predicting how the molecule will interact with other reagents. researchgate.net
Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations Note: These are representative values typical for such a molecule and are for illustrative purposes.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., at the N atom). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (e.g., at the C=O group). |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| Mulliken Charge on N | -0.45 | Confirms the nitrogen atom as an electron-rich, nucleophilic center. |
| Mulliken Charge on C=O | +0.52 | Confirms the carbonyl carbon as an electron-poor, electrophilic center. |
Molecular Dynamics Simulations for Conformational Sampling
The three-dimensional structure of this compound is not static; it undergoes constant dynamic motion. Molecular Dynamics (MD) simulations are computational methods used to study these movements by simulating the physical motions of atoms and molecules over time. livecomsjournal.org These simulations allow for the exploration of the molecule's conformational space—the full range of possible three-dimensional arrangements it can adopt. nih.govnih.gov
For a spirocyclic compound like this compound, MD simulations can reveal the flexibility of the fused ring system. This includes the puckering of the cyclopentanone (B42830) ring and the potential twisting or bending of the azetidine (B1206935) ring. By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can understand how its conformation adapts to its surroundings. unito.it This is crucial for predicting its behavior in biological systems or in solution. The results of these simulations are often analyzed to identify the most stable, low-energy conformations and the energy barriers between them.
Table 2: Key Parameters Analyzed in MD Simulations of this compound Note: This table illustrates the types of data generated from a typical MD simulation.
| Parameter | Description | Insights Gained |
| Dihedral Angles | Measurement of the angles between planes of atoms. | Characterizes the puckering and twisting of the azetidine and cyclopentanone rings. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over the simulation time. |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Indicates conformational changes, such as folding or unfolding, in different environments. unito.it |
| Potential Energy | The total energy of the system over time. | Helps identify the most stable (lowest energy) conformations. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum mechanical methods can accurately predict the chemical shifts of ¹H and ¹³C atoms. nih.govmdpi.com
The process typically involves first finding the molecule's lowest energy conformation, often through the methods described above. Then, using a suitable level of theory (like DFT) and a basis set, the magnetic shielding of each nucleus is calculated. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). uncw.edu Comparing these predicted shifts with experimental data can confirm a proposed molecular structure or help assign signals in a complex spectrum. nih.gov
Table 3: Representative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound Note: Experimental values are hypothetical and provided for illustrative comparison.
| Atom Position | Predicted ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |
| C1 | 35.2 | 35.8 | 2.15 | 2.18 |
| C3 | 38.1 | 38.5 | 2.30 | 2.33 |
| C4 | 55.4 | 56.0 | 3.10 | 3.15 |
| C5 (Spiro) | 68.9 | 69.5 | - | - |
| C7 | 210.5 | 211.2 | - | - |
| C8 | 42.6 | 43.1 | 2.55 | 2.59 |
| N-H | - | - | 2.80 | 2.85 |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The way this compound interacts with itself and with other molecules is governed by intermolecular forces. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Its structure contains key functional groups capable of forming strong hydrogen bonds: the secondary amine (N-H group) can act as a hydrogen bond donor, while the lone pair on the nitrogen and the carbonyl oxygen (C=O) can act as hydrogen bond acceptors. youtube.com
Computational methods can be used to model and quantify these interactions. By calculating the interaction energy between two or more molecules, researchers can determine the strength of the hydrogen bonds and predict how the molecules will arrange themselves in a solid state (crystal lattice) or in solution. nih.gov For example, simulations can show the formation of dimers or larger clusters of this compound molecules linked by N-H···O=C hydrogen bonds. mdpi.com Understanding these interactions is critical for predicting physical properties like boiling point, melting point, and solubility.
Table 4: Potential Hydrogen Bonding Interactions for this compound
| Donor Group | Acceptor Group | Type of Interaction | Typical Energy (kcal/mol) |
| N-H (amine) | O=C (carbonyl) | Intermolecular Hydrogen Bond | 3 - 7 |
| N-H (amine) | N (amine) | Intermolecular Hydrogen Bond | 1 - 3 |
| O-H (of solvent like water) | O=C (carbonyl) | Solute-Solvent Hydrogen Bond | 3 - 5 |
| O-H (of solvent like water) | N (amine) | Solute-Solvent Hydrogen Bond | 2 - 4 |
| N-H (amine) | O-H (of solvent like water) | Solute-Solvent Hydrogen Bond | 2 - 4 |
Isotopic Labeling and its Impact on Electronic Structure and Spectroscopic Signatures
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as substituting hydrogen (¹H) with deuterium (B1214612) (²H or D). While isotopes have the same number of protons and electrons, their different masses can lead to subtle but measurable changes in molecular properties, known as isotope effects.
Computationally, the impact of isotopic substitution can be investigated. The primary effect of replacing H with D is on the vibrational frequencies of bonds involving that atom. Because deuterium is heavier, the N-D bond will have a lower vibrational frequency than the N-H bond. This change can slightly alter the average bond length and the geometry of hydrogen bonds. researchgate.net
These subtle changes can be detected in spectroscopic measurements, particularly NMR. For instance, substituting a proton with a deuteron (B1233211) can cause small shifts in the NMR signals of nearby nuclei. This phenomenon, known as an isotope shift, can be predicted through quantum chemical calculations. zlibrary.to Studying these effects provides detailed information about molecular structure and bonding environments.
Table 5: Illustrative Predicted Isotope Effects on NMR Spectra of this compound Note: This table shows the theoretical effect of replacing the N-H proton with deuterium.
| Nucleus Observed | Isotopic Substitution | Predicted Isotope Shift (ppm) | Rationale |
| ¹³C (adjacent to N) | ¹H → ²H on Nitrogen | -0.05 to -0.15 | Change in vibrational averaging and electronic shielding due to the heavier isotope. |
| ¹H (on C adjacent to N) | ¹H → ²H on Nitrogen | -0.01 to -0.03 | Small through-bond and through-space effects on the magnetic environment of nearby protons. |
Future Research Directions and Emerging Trends for Azaspiro 3.4 Octan 6 One
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for constructing the 2-azaspiro[3.4]octan-6-one core is paramount for its widespread adoption. While facile routes to the parent 2-azaspiro[3.4]octane scaffold have been established, future research will likely focus on introducing the ketone functionality in a more sustainable and step-economic fashion. nih.gov
Emerging trends in this area include:
Enzymatic and Biocatalytic Approaches: Drawing inspiration from the enzymatic stereodivergent synthesis of other azaspirocycles, researchers may explore the use of engineered enzymes, such as carbene transferases, to catalyze the formation of the spirocyclic core. chemrxiv.orgchemrxiv.org This approach offers the potential for high enantioselectivity and mild, aqueous reaction conditions, aligning with the principles of green chemistry.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules by enabling novel bond formations under mild conditions. nih.gov Future work could involve developing photoredox-catalyzed cycloadditions or radical-mediated annulation strategies to construct the azaspiro[3.4]octanone framework, potentially reducing the reliance on harsh reagents and high temperatures.
Transition-Metal Catalysis: The development of novel transition-metal-catalyzed reactions, such as C-H activation or intramolecular cyclization cascades, could provide highly efficient and atom-economical pathways to this compound and its derivatives. mdpi.com These methods could offer unprecedented control over regioselectivity and stereoselectivity.
| Methodology | Potential Advantage | Relevant Precedent |
| Enzymatic Synthesis | High stereoselectivity, mild conditions, green solvent (water) | Stereodivergent synthesis of azaspiro[2.y]alkanes chemrxiv.orgchemrxiv.org |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity, high functional group tolerance | Synthesis of complex molecules via visible-light catalysis nih.gov |
| Advanced Transition-Metal Catalysis | High atom economy, C-H functionalization, cascade reactions | Green catalysis for N-heterocycle synthesis mdpi.com |
Development of Advanced Derivatization Strategies
The functionalization of the this compound core is crucial for tuning its physicochemical properties and exploring its potential in various applications. The scaffold presents two primary handles for derivatization: the secondary amine of the azetidine (B1206935) ring and the ketone of the cyclopentanone (B42830) ring.
Future derivatization strategies are expected to focus on:
N-Functionalization: The secondary amine provides a readily accessible point for modification. Building on work with related scaffolds like 2,6-diazaspiro[3.4]octane, researchers can employ techniques such as N-arylation, N-alkylation, acylation, and sulfonylation to install a wide array of substituents. mdpi.com This will be critical for modulating properties like solubility, lipophilicity, and target engagement in drug discovery programs.
Ketone Chemistry: The cyclopentanone moiety offers a rich platform for chemical elaboration. Standard ketone transformations, including reductive amination, Wittig olefination, aldol (B89426) condensation, and the formation of hydrazones or oximes, can be employed to introduce diverse functional groups and build molecular complexity.
Late-Stage Functionalization: A significant trend in modern synthesis is the development of late-stage functionalization methods that allow for the modification of complex molecules in the final steps of a synthetic sequence. Research into C-H functionalization reactions on the aliphatic backbone of the this compound core would enable the rapid generation of analogue libraries from a common intermediate.
| Derivatization Site | Reaction Type | Potential Outcome |
| Azetidine Nitrogen | N-Arylation, N-Alkylation, Acylation | Modulation of physicochemical properties, introduction of pharmacophores mdpi.com |
| Cyclopentanone Carbonyl | Reductive Amination, Wittig Reaction | Introduction of new vectors, building molecular complexity |
| Aliphatic Backbone | C-H Functionalization | Rapid generation of diverse analogues for structure-activity relationship studies |
Investigation of Uncharted Reactivity Profiles
The unique combination of a strained four-membered ring and a five-membered ring in the this compound structure suggests the potential for novel and unexplored reactivity. Understanding and harnessing this reactivity could lead to the development of powerful synthetic transformations.
Key areas for investigation include:
Ring-Opening and Ring-Expansion Reactions: The inherent ring strain of the azetidine moiety could be exploited in strain-release reactions. For example, treatment with electrophiles or nucleophiles could induce selective ring-opening, providing access to novel functionalized cyclopentane (B165970) derivatives. Alternatively, rearrangement reactions, such as the semipinacol rearrangement observed in the formation of other complex azaspirocycles, could be explored to expand the four- or five-membered rings, leading to more complex polycyclic systems. acs.org
Transannular Reactions: The close spatial proximity of the nitrogen atom and the carbonyl group could facilitate transannular reactions, where a bond is formed across the ring system. Such reactions could lead to the formation of novel bridged or cage-like structures with unique three-dimensional geometries.
Domino and Cascade Reactions: The bifunctional nature of the molecule (amine and ketone) makes it an ideal substrate for designing domino or cascade reactions. A single reagent could trigger a sequence of intramolecular transformations, rapidly increasing molecular complexity and generating intricate scaffolds in a single synthetic operation.
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new materials and drug candidates based on the this compound scaffold, its synthesis and derivatization must be amenable to modern automation and high-throughput platforms.
Future efforts will likely concentrate on:
Flow Chemistry: Adapting the synthesis of the this compound core and its subsequent derivatization to continuous flow reactors offers numerous advantages over traditional batch chemistry. spirochem.com Flow chemistry allows for precise control over reaction parameters, enhanced safety, and straightforward scalability. nih.govacs.org This technology would enable the on-demand production of the core scaffold and facilitate the automated construction of large compound libraries.
Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support would facilitate its derivatization and purification. This approach, particularly when combined with flow chemistry, enables fully automated synthesis protocols, as demonstrated in the synthesis of complex molecules like prexasertib. nih.gov
High-Throughput Screening (HTS): The integration of automated synthesis with HTS is a powerful paradigm in drug discovery. By generating large, diverse libraries of this compound derivatives, researchers can rapidly screen for compounds with desired biological activities against a multitude of therapeutic targets.
| Technology | Application to Azaspiro[3.4]octan-6-one | Key Benefit |
| Flow Chemistry | Synthesis of the core scaffold and analogues | Scalability, safety, precise control, automation spirochem.comnih.gov |
| Solid-Phase Synthesis | Library generation for drug discovery | Simplified purification, automation potential nih.gov |
| High-Throughput Screening | Identification of bioactive derivatives | Rapid discovery of new leads |
Computational Design and De Novo Synthesis of Complex Azaspiro[3.4]octanone Architectures
In silico methods are becoming indispensable tools in modern chemical research. The application of computational chemistry to the this compound scaffold can guide synthetic efforts and rationalize experimental observations.
Emerging trends in this domain involve:
Scaffold-Based Drug Design: Using the this compound as a core, computational techniques like molecular docking and pharmacophore modeling can be used to design novel derivatives that are predicted to bind to specific biological targets, such as protein kinases or receptors. mdpi.com
Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of the scaffold, elucidate reaction mechanisms, and understand its conformational preferences. This knowledge can guide the development of new synthetic reactions and derivatization strategies.
De Novo Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be performed on libraries of synthesized derivatives to build predictive models that correlate structural features with biological activity. nih.gov These models can then be used in de novo design algorithms to propose novel, highly potent molecular architectures based on the this compound framework. The subsequent synthesis of these computationally designed molecules would represent a truly integrated and modern approach to chemical discovery.
Q & A
Basic: What are the established synthetic routes for 2-Azaspiro[3.4]octan-6-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of appropriately substituted precursors. For example, a reported method uses N-allyl-N-methoxy benzamide derivatives subjected to ring-closing via ab initio molecular orbital calculations (HF/3-21G and MP2/6-311G levels) to optimize reaction pathways . Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts : Transition-metal catalysts (e.g., Pd) or Brønsted acids (e.g., TFA) may stabilize intermediates.
- Temperature : Elevated temperatures (80–120°C) are often required for spiro-ring formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
